molecular formula C12H22O4 B14199400 Dimethyl 2,6-dimethyloctanedioate CAS No. 851089-52-6

Dimethyl 2,6-dimethyloctanedioate

Cat. No.: B14199400
CAS No.: 851089-52-6
M. Wt: 230.30 g/mol
InChI Key: YEQWGFUFJSGHHB-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyloctanedioate is a high-purity diester compound supplied for professional laboratory and research applications. As a derivative of octanedioic acid (suberic acid), this ester is characterized by the presence of two methyl groups at the 2 and 6 positions of the carbon chain, which can influence its steric and electronic properties. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the development of specialized polymers, plasticizers, and fragrances, where its specific branching can modify the physical characteristics of the final product. In research settings, it is often investigated as a building block for the synthesis of more complex molecules, including macrolides and other natural product analogs, as well as a potential precursor for bio-based materials. Researchers value this compound for its utility in exploring structure-activity relationships and for its role in method development for esterification and transesterification reactions. This product is intended for chemical synthesis and analysis purposes only. It is strictly for Research Use Only (RUO) and is not intended for direct use in food, drugs, cosmetics, or household applications, nor for human or veterinary diagnostic or therapeutic purposes. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

851089-52-6

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

dimethyl 2,6-dimethyloctanedioate

InChI

InChI=1S/C12H22O4/c1-9(8-11(13)15-3)6-5-7-10(2)12(14)16-4/h9-10H,5-8H2,1-4H3

InChI Key

YEQWGFUFJSGHHB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Mechanistic Overview

Propionic acid undergoes deprotonation at the α-carbon using lithium diisopropylamide (LDA), forming a resonance-stabilized enolate. Subsequent reaction with 1,4-dibromobutane facilitates alkylation at both α-positions, yielding 2,6-dimethyloctanedioic acid after hydrolysis (Scheme 1). Esterification with methanol in the presence of sulfuric acid completes the synthesis of the target diester.

Reaction Conditions:

  • Deprotonation: LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C.
  • Alkylation: 1,4-Dibromobutane (1.0 equiv) added dropwise, warmed to room temperature.
  • Esterification: Methanol (excess) with H₂SO₄ catalyst, refluxed for 12 hours.

Yield Optimization

Critical factors influencing yield include:

  • Base Stoichiometry: Substoichiometric LDA leads to incomplete deprotonation, while excess base promotes side reactions.
  • Solvent Purity: Anhydrous THF minimizes proton scavenging, enhancing enolate stability.
  • Temperature Control: Slow addition of dibromobutane at low temperatures reduces elimination byproducts.

Reported yields for analogous α,α′-dimethyldicarboxylic acids range from 60% to 75% under optimized conditions.

Synthesis via Oxidation of Cycloalkanone Acetals

Cycloalkanone acetals serve as versatile intermediates for dicarboxylic acid synthesis through oxidative ring-opening. Adapted from Terent’ev and Chodykin’s work on performic acid-mediated oxidation, this method enables the synthesis of long-chain diacids, which can be esterified to target diesters.

Reaction Pathway

Cyclooctanone dimethyl acetal undergoes oxidation with in situ-generated performic acid (HCOOH/H₂O₂) in the presence of sulfuric acid. The reaction proceeds via Baeyer-Villiger-like oxidation, followed by hydrolysis to yield 2,6-dimethyloctanedioic acid (Scheme 2). Subsequent esterification with methanol affords the diester.

Key Steps:

  • Acetal Oxidation: Performic acid cleaves the acetal, forming a diketone intermediate.
  • Hydrolysis: Acidic conditions hydrolyze diketones to dicarboxylic acids.
  • Esterification: Methanol and H₂SO₄ convert the diacid to the dimethyl ester.

Performance Metrics

  • Oxidation Efficiency: Performic acid outperforms peracetic and pertrifluoroacetic acids in yield and reaction rate.
  • Yield Trends: Smaller cycloalkanone acetals (e.g., cyclohexanone derivatives) exhibit lower yields (14–51%) due to steric strain, while medium-sized rings (e.g., cyclododecanone) achieve up to 77% yield. Scaling this to cyclooctanone systems may require tailored optimization.

Table 1: Comparative Yields of Dicarboxylic Acids via Acetal Oxidation

Cycloalkanone Acetal Ring Size Yield of Diacid (%)
1,1-Dimethoxycyclododecane 12-membered 77
1,1-Diethoxycyclopentane 5-membered 14
1,1-Dimethoxycyclohexane 6-membered 11

Alternative Methods: Esterification of Preformed Diacids

Direct esterification of 2,6-dimethyloctanedioic acid remains a straightforward industrial approach. The diacid is refluxed with excess methanol and catalytic sulfuric acid, achieving near-quantitative conversion to the diester.

Advantages:

  • Simplicity: Single-step process with minimal purification.
  • Scalability: Compatible with continuous flow reactors for bulk production.

Limitations:

  • Diacid Availability: Requires prior synthesis of 2,6-dimethyloctanedioic acid, which may involve costly intermediates.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Complexity Scalability Cost Efficiency
Alkylation-Esterification 60–75 Moderate High Moderate
Acetal Oxidation 50–77 High Moderate Low
Direct Esterification >90 Low High High
  • Alkylation-Esterification: Preferred for laboratory-scale synthesis due to modularity.
  • Acetal Oxidation: Suitable for niche applications requiring specific stereochemistry.
  • Direct Esterification: Optimal for industrial production if diacid is readily available.

Experimental Optimization and Challenges

Byproduct Mitigation

  • Alkylation Route: Over-alkylation is minimized by controlled dibromobutane addition.
  • Oxidation Route: Hydroperoxide intermediates are quenched via rapid heating to prevent decomposition.

Purification Strategies

  • Distillation: Effective for separating ester products from unreacted methanol.
  • Column Chromatography: Required for isolating diacids from oxidation byproducts (e.g., hydroxy acids).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyloctanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 2,6-dimethyloctanedioic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of aqueous acid or base.

    Reduction: Carried out using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

    Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Produces 2,6-dimethyloctanedioic acid and methanol.

    Reduction: Yields 2,6-dimethyloctanediol.

    Substitution: Forms various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,6-dimethyloctanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its ester functionality.

Mechanism of Action

The mechanism by which dimethyl 2,6-dimethyloctanedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The ester groups can undergo hydrolysis, releasing the active diacid form, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from related compounds mentioned in the evidence:

2.1 Dimethyl Fumarate (DMF)
  • Structure : DMF (C₆H₈O₄) is a methyl ester of fumaric acid, distinct from Dimethyl 2,6-dimethyloctanedioate due to its shorter chain length (C₄ backbone) and lack of branched methyl groups.
  • Applications : Unlike this compound, DMF is a pharmaceutical agent used to treat multiple sclerosis (MS). It activates the Nrf2 antioxidant pathway and modulates immune responses .
2.2 2,6-Dimethyloctane
  • Structure : A branched alkane (C₁₀H₂₂) with methyl groups at the 2- and 6-positions but lacking ester functional groups.
  • Applications: Used as a solvent or fuel additive. Unlike this compound, it is nonpolar and inert under standard conditions.
  • Safety: No significant acute toxicity is reported, though inhalation or skin contact requires standard precautions .
2.3 Nalpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine
  • Structure: A complex lysine derivative with a cyclohexenone-dione group, unrelated to octanedioate esters.
  • Applications : Laboratory reagent for peptide synthesis.
  • Regulatory Status: Not classified as hazardous under OSHA or international regulations .

Key Data Table

Compound Structure/Functional Groups Applications Efficacy/Safety Highlights
This compound Diester with branched methyl groups Industrial synthesis, plasticizers No data in evidence
Dimethyl Fumarate (DMF) Short-chain diester MS treatment 50% relapse reduction; 79.9% NEDA
2,6-Dimethyloctane Branched alkane Solvent, fuel additive Low acute toxicity
Nalpha-1-(...)ethyl-L-lysine Cyclohexenone-dione + lysine Peptide synthesis Non-hazardous per OSHA

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